

EDC/NHS coupling reaction conditions for Boc-NH-PEG6-CH₂CH₂COOH

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Compound of Interest

Compound Name: *Boc-NH-PEG6-CH₂CH₂COOH*

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Application Notes: EDC/NHS Coupling of Boc-NH-PEG6-CH₂CH₂COOH

Introduction

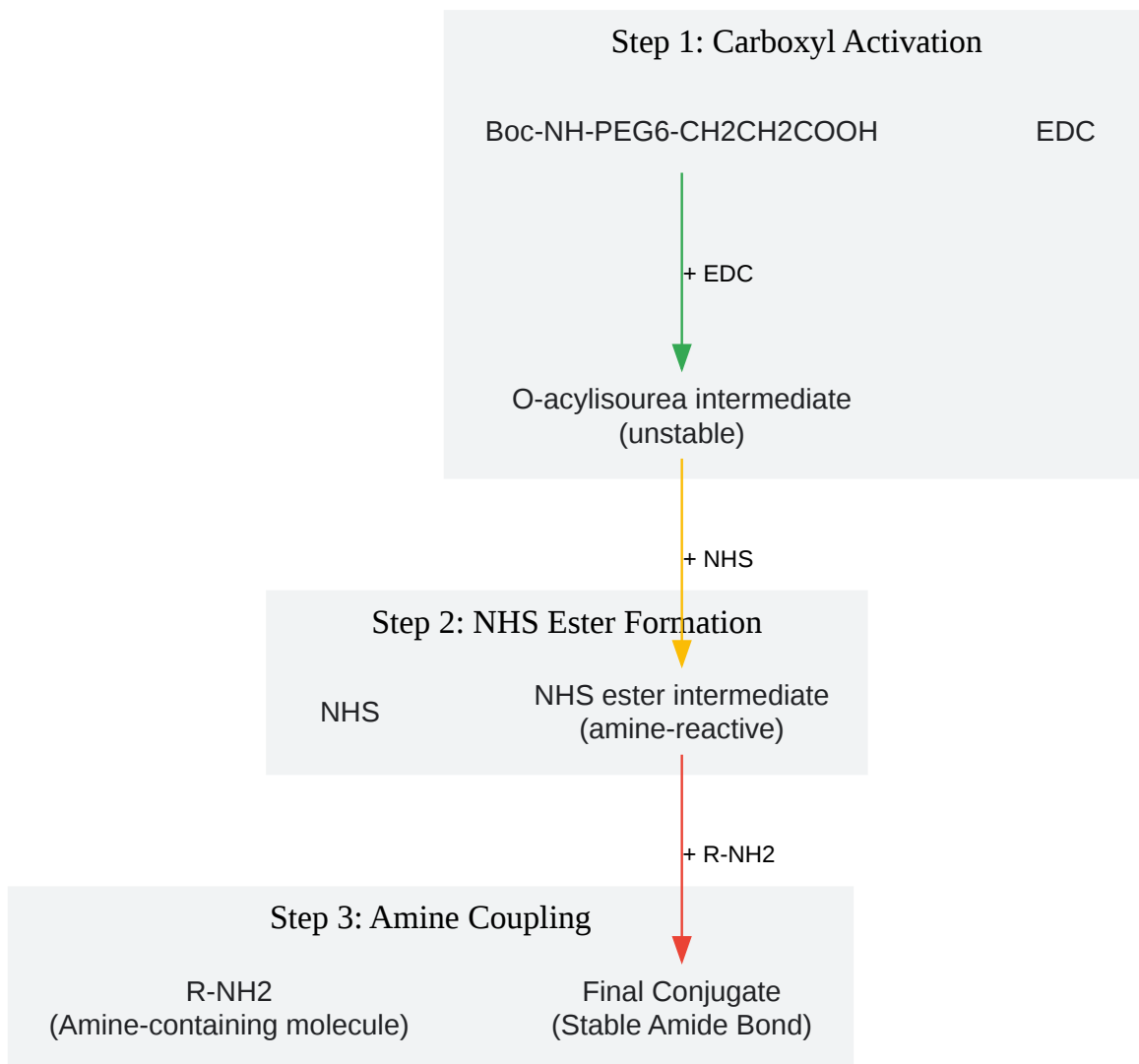
PEGylation, the covalent attachment of polyethylene glycol (PEG) chains, is a critical strategy in drug development and bioconjugation. It serves to enhance the solubility, stability, and in vivo circulation half-life of therapeutic molecules while reducing their immunogenicity. The heterobifunctional linker, **Boc-NH-PEG6-CH₂CH₂COOH**, is a valuable tool for researchers, featuring a terminal carboxylic acid for conjugation to primary amines and a Boc-protected amine at the other end. This protected amine allows for subsequent, orthogonal deprotection and further modification, making it ideal for constructing complex architectures like antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).

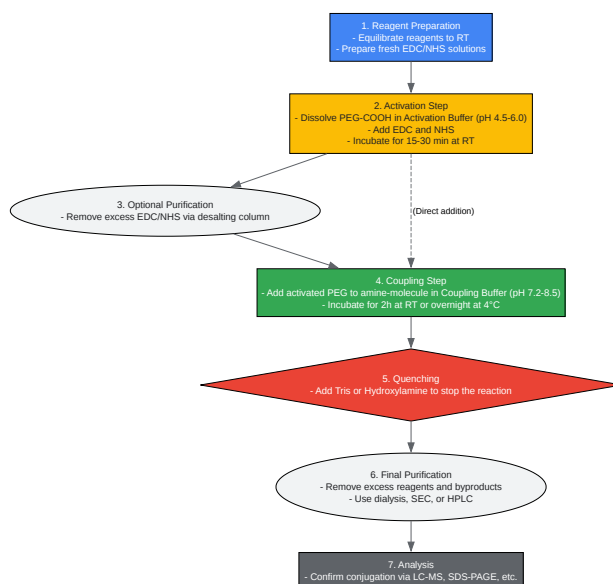
This document provides detailed protocols and reaction conditions for the efficient coupling of **Boc-NH-PEG6-CH₂CH₂COOH** to amine-containing molecules using the widely adopted 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) chemistry.

Principle of the Reaction

The EDC/NHS coupling reaction is a highly efficient, two-step method for forming a stable amide bond between a carboxyl group and a primary amine under mild, aqueous conditions.^[1]

- Activation of the Carboxylic Acid: EDC first reacts with the carboxyl group of **Boc-NH-PEG6-CH₂CH₂COOH** to form a highly reactive, but unstable, O-acylisourea intermediate.^{[2][3]} This step is most efficient in a slightly acidic environment (pH 4.5-6.0).^{[2][4]}
- Formation of a Stable NHS Ester: To prevent hydrolysis of the unstable intermediate, NHS (or its water-soluble analog, Sulfo-NHS) is added.^[2] NHS reacts with the O-acylisourea intermediate to form a more stable, amine-reactive NHS ester.^{[2][3]}
- Amide Bond Formation: The NHS ester readily reacts with a primary amine on the target molecule to form a stable amide bond, releasing NHS as a byproduct.^[3] This step is most efficient at a physiological to slightly basic pH (7.2-8.5).^{[2][4]}





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